molecular formula C11H14O2 B1665111 4-(4-Methoxyphenyl)-2-butanone CAS No. 104-20-1

4-(4-Methoxyphenyl)-2-butanone

Cat. No.: B1665111
CAS No.: 104-20-1
M. Wt: 178.23 g/mol
InChI Key: PCBSXBYCASFXTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Anisylacetone can be synthesized through several methods. One common method involves the condensation of anisic aldehyde with acetone, followed by hydrogenation. The reaction typically occurs in the presence of a catalyst such as nickel-aluminum alloy powder and sodium carbonate, under mild conditions (20-30°C) to achieve high yields . Another method involves the use of hydrobromic acid in an acetic acid medium, with alkyl phenol as a catalyst, to improve the yield and quality of the product .

Industrial Production Methods: Industrial production of anisylacetone often involves the use of anisic aldehyde as a starting material. The process includes dissolving anisylacetone in ethanol, followed by hydrogenation in the presence of a catalyst. The reaction mixture is then subjected to distillation, crystallization, and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Anisylacetone undergoes various chemical reactions, including:

    Oxidation: Anisylacetone can be oxidized to form anisic acid.

    Reduction: It can be reduced to form anisyl alcohol.

    Substitution: The methoxy group on the benzene ring can undergo substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.

    Substitution: Reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products Formed:

    Oxidation: Anisic acid.

    Reduction: Anisyl alcohol.

    Substitution: Various substituted anisylacetone derivatives depending on the reagent used.

Scientific Research Applications

Comparison with Similar Compounds

Anisylacetone is often compared with other phenylbutanoid compounds such as:

Uniqueness: Anisylacetone’s unique combination of a methoxy group and a butanone structure gives it distinct olfactory properties, making it particularly effective as a fruit fly attractant and a valuable compound in the flavor and fragrance industry .

Properties

IUPAC Name

4-(4-methoxyphenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBSXBYCASFXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047166
Record name 4-(4-Methoxyphenyl)-2-butanone
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless oily liquid with a sweet, fruity-floral odour
Record name 4-(4-Methoxyphenyl)-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033597
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Record name 4-(p-Methoxyphenyl)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

152.00 to 153.00 °C. @ 15.00 mm Hg
Record name 4-(4-Methoxyphenyl)-2-butanone
Source Human Metabolome Database (HMDB)
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Solubility

very slightly, insoluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 4-(4-Methoxyphenyl)-2-butanone
Source Human Metabolome Database (HMDB)
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Record name 4-(p-Methoxyphenyl)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.041-1.050
Record name 4-(p-Methoxyphenyl)-2-butanone
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CAS No.

104-20-1
Record name 4-(4-Methoxyphenyl)-2-butanone
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Record name Anisylacetone
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Record name Anisylacetone
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Record name 2-Butanone, 4-(4-methoxyphenyl)-
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Record name 4-(4-Methoxyphenyl)-2-butanone
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Record name 4-(4-methoxyphenyl)butan-2-one
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Record name ANISYLACETONE
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Record name 4-(4-Methoxyphenyl)-2-butanone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

9 - 10 °C
Record name 4-(4-Methoxyphenyl)-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the aroma profile of 4-(4-Methoxyphenyl)-2-butanone and in what natural sources can it be found?

A1: this compound, also known as raspberry ketone, is a significant aroma compound found in various fruits, most notably raspberries. It imparts a characteristic sweet, fruity, and slightly floral scent. This compound has been identified as a key contributor to the unique aroma profile of agarwood from Vietnam. []

Q2: Can this compound be synthesized chemically, and how does this compare to its production from natural sources?

A2: While this compound can be extracted from natural sources like raspberries, its low concentration makes extraction commercially unviable. Researchers have developed efficient and scalable continuous flow synthesis methods for producing this compound and related 4-aryl-2-butanones. These methods offer advantages such as reduced reaction times and the potential for large-scale production, making them attractive alternatives to extraction from natural sources. []

Q3: What types of microorganisms can interact with this compound, and what is the nature of this interaction?

A3: Several microorganisms, including species from the genera Brevibacterium, Chromobacterium, Flavobacterium, Mycobacterium, Pseudomonas, and Sarcina, exhibit the ability to aminate this compound. [, ] This amination process involves the introduction of an amine group to the molecule. Interestingly, the amination of this compound by these microorganisms produces predominantly the (S)-(+)-enantiomer of 4-methoxyamphetamine. []

Q4: What is the significance of the ethanol extract of cassia bark in relation to this compound?

A4: While this compound itself is not mentioned as a constituent of cassia bark ethanol extract, the extract contains a similar aromatic ketone, this compound. [] This suggests a potential for overlapping biological activities or aroma profiles between the two compounds, warranting further investigation.

Q5: Are there any studies on the potential applications of supercritical CO2 extraction in relation to this compound?

A5: While not directly focusing on this compound, research indicates that supercritical CO2 extraction can be successfully applied to isolate volatile oils from plant materials, as demonstrated with pricklyash peel. [] This technology may hold promise for the extraction of this compound or related compounds from natural sources in a more efficient and environmentally friendly manner.

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